molecular formula C21H31FO3 B1250517 UNII-VAP1HL22AB CAS No. 1648-61-9

UNII-VAP1HL22AB

Cat. No.: B1250517
CAS No.: 1648-61-9
M. Wt: 350.5 g/mol
InChI Key: WACIVNIHJKQSFP-LKIOEXHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androstan-3-one, 17-(acetyloxy)-2-fluoro-, (2.alpha.,5.alpha.,17.beta.)- typically involves multiple steps, including fluorination, acetylation, and stereoselective reduction. The starting material is often a suitable androstanone derivative, which undergoes fluorination at the 2-position using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The acetylation of the hydroxyl group at the 17-position is achieved using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) are employed for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Androstan-3-one, 17-(acetyloxy)-2-fluoro-, (2.alpha.,5.alpha.,17.beta.)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, carboxylic acids, and substituted steroids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Androstan-3-one, 17-(acetyloxy)-2-fluoro-, (2.alpha.,5.alpha.,17.beta.)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Androstan-3-one, 17-(acetyloxy)-2-fluoro-, (2.alpha.,5.alpha.,17.beta.)- involves its interaction with specific molecular targets, such as androgen receptors. The fluorine atom enhances its binding affinity and selectivity, leading to modulation of gene expression and cellular responses. The acetyl group at the 17-position may also influence its metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Androstan-3-one, 17-(acetyloxy)-2-fluoro-, (2.alpha.,5.alpha.,17.beta.)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1648-61-9

Molecular Formula

C21H31FO3

Molecular Weight

350.5 g/mol

IUPAC Name

[(2R,5S,8R,9S,10S,13S,14S,17S)-2-fluoro-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C21H31FO3/c1-12(23)25-19-7-6-15-14-5-4-13-10-18(24)17(22)11-21(13,3)16(14)8-9-20(15,19)2/h13-17,19H,4-11H2,1-3H3/t13-,14-,15-,16-,17+,19-,20-,21-/m0/s1

InChI Key

WACIVNIHJKQSFP-LKIOEXHTSA-N

SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)F)C)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)F)C)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)F)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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